![molecular formula C19H13ClFN5OS B2988187 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide CAS No. 893918-40-6](/img/structure/B2988187.png)
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C19H13ClFN5OS and its molecular weight is 413.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Target of Action
The primary target of this compound is the SRC kinase . SRC kinase is a type of protein kinase that plays a crucial role in the regulation of cellular processes including proliferation, differentiation, motility, and adhesion .
Mode of Action
The compound interacts with SRC kinase, inhibiting its activity . This inhibition hinders an AKT-Wee1-cyclin-dependent kinase 1 (CDK1) axis, leading to the inhibition of CDK1, the main trigger of entry into mitosis . This results in a G2/M arrest in cells .
Biochemical Pathways
The compound affects the SRC kinase pathway, which is involved in various cellular processes. By inhibiting SRC kinase, it disrupts the AKT-Wee1-CDK1 axis . This disruption leads to a halt in the cell cycle at the G2/M phase, preventing the cell from entering mitosis .
Result of Action
The compound exerts a significant cytotoxic effect and induces apoptosis in cell lines . It is more effective than the well-known SRC inhibitor PP2 . By using a small-molecule inhibitor of Wee1, a crucial CDK1 negative regulator, the balance can be shifted toward apoptosis rather than growth arrest, enhancing the efficacy of the SRC inhibitors .
Biologische Aktivität
The compound 2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(4-fluorophenyl)acetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine, which has garnered attention for its potential biological activities, particularly in the realm of cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core linked to a thioether and an acetamide moiety. The presence of the 3-chlorophenyl and 4-fluorophenyl groups enhances its pharmacological profile.
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Specifically, this compound has shown promise as a CDK2 inhibitor , which is significant given the role of CDK2 in cancer cell proliferation. Inhibition of CDK2 can lead to reduced tumor growth and increased apoptosis in cancer cells.
In Vitro Studies
In vitro studies have demonstrated that This compound exhibits potent cytotoxicity against various cancer cell lines. For instance:
- MCF-7 (breast cancer) : IC50 values indicate significant growth inhibition.
- HepG-2 (hepatocellular carcinoma) : The compound has shown effective cytotoxicity.
- HCT-116 (colorectal carcinoma) : Similar patterns of inhibition have been observed.
The IC50 values for these cell lines are summarized in Table 1.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 0.46 |
HepG-2 | 0.39 |
HCT-116 | 0.30 |
Molecular Docking Studies
Molecular docking simulations have provided insights into the binding interactions between the compound and CDK2. The binding energies calculated suggest strong affinities, comparable to known CDK inhibitors such as roscovitine. The docking studies revealed that the compound forms critical hydrogen bonds with key residues in the active site of CDK2, enhancing its potential as an effective inhibitor.
Case Studies
Several studies have investigated the biological activity of pyrazolo[3,4-d]pyrimidine derivatives similar to our compound:
- Xia et al. (2022) reported that related compounds exhibited significant antitumor activity with IC50 values ranging from 26 µM to as low as 0.01 µM against various cancer cell lines.
- Li et al. (2022) synthesized new derivatives showing inhibition of Aurora-A kinase with IC50 values as low as 0.16 µM, emphasizing the importance of structural modifications in enhancing activity.
Eigenschaften
IUPAC Name |
2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5OS/c20-12-2-1-3-15(8-12)26-18-16(9-24-26)19(23-11-22-18)28-10-17(27)25-14-6-4-13(21)5-7-14/h1-9,11H,10H2,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMZZGFGFUZMKNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.